Sarafloxacine

Vue d'ensemble

Description

La Sarafloxacine est un antibiotique de la famille des quinolones qui a été développé pour un usage vétérinaire. Elle appartient à la classe des fluoroquinolones, connues pour leur large spectre d’activité antibactérienne. La this compound était principalement utilisée pour traiter les infections bactériennes chez la volaille et d’autres animaux. Elle a été retirée du marché par son fabricant, Abbott Laboratories, avant d’obtenir l’autorisation de mise sur le marché aux États-Unis ou au Canada .

Applications De Recherche Scientifique

Sarafloxacin has been extensively studied for its applications in various fields:

Mécanisme D'action

La Sarafloxacine exerce ses effets antibactériens en inhibant la gyrase de l’ADN, une topoisomérase bactérienne. La gyrase de l’ADN est essentielle pour contrôler la topologie de l’ADN et aide à la réplication, à la réparation, à la désactivation et à la transcription de l’ADN. En inhibant cette enzyme, la this compound empêche les bactéries de répliquer et de réparer leur ADN, ce qui conduit à la mort des cellules bactériennes .

Analyse Biochimique

Biochemical Properties

Sarafloxacin, like other quinolones, inhibits bacterial DNA synthesis and replication by interacting with topoisomerases II (DNA gyrase) and IV . This interaction is facilitated by the carboxyl and ketone groups at positions 3 and 4 of the sarafloxacin molecule .

Cellular Effects

Sarafloxacin has been shown to have significant effects on bacterial cells. For instance, it has been found to increase the sensitivity of drug-resistant Salmonella to sarafloxacin by stimulating central carbon metabolism and increasing intracellular reactive oxygen species level .

Molecular Mechanism

It is known that Sarafloxacin, like other quinolones, inhibits bacterial DNA synthesis and replication by interacting with topoisomerases II (DNA gyrase) and IV .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sarafloxacin have been observed to change over time. For instance, a study conducted on Muscovy ducks showed that the area under the concentration-time curves (AUC 0-24h) were 8.57±0.59 and 8.37±0.29 μg·h/ml following intravenous and oral administration, respectively .

Dosage Effects in Animal Models

In animal models, the effects of Sarafloxacin have been observed to vary with different dosages. A study conducted on Muscovy ducks found that a 10 mg/kg dose may be insufficient for treatment of E. coli O78 infections with an MIC equally to or over 0.125 μg/ml .

Metabolic Pathways

It has been found that exogenous L-leucine can increase the killing effect of Sarafloxacin on SAR-R and other clinically resistant Salmonella serotypes by stimulating the metabolic state of bacteria, especially the TCA cycle .

Transport and Distribution

It is known that the mobility and transport of antibiotics in the environment depend on their sorption behavior .

Subcellular Localization

It is known that the subcellular location generally concerns the mature protein .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Sarafloxacine peut être synthétisée par une série de réactions chimiques impliquant la formation de la structure de base de la quinolone. Une méthode courante implique la réaction de l’acide 6-fluoro-1,4-dihydro-4-oxo-7-pipérazin-1-ylquinoline-3-carboxylique avec la 4-fluoroaniline dans des conditions spécifiques pour obtenir la this compound .

Méthodes de production industrielle : La production industrielle du chlorhydrate de this compound implique la préparation d’une poudre soluble basée sur la technologie de dispersion solide. Cette méthode comprend le mélange uniforme du chlorhydrate de this compound avec du dextrose anhydre et la réalisation d’un broyage à billes dans un broyeur à billes planétaire. Des adjuvants solubles sont ensuite ajoutés pour obtenir le produit fini .

Analyse Des Réactions Chimiques

Types de réactions : La Sarafloxacine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs courants tels que le borohydrure de sodium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que les dérivés de la this compound à N-pipérazinyle substitué .

4. Applications de la recherche scientifique

La this compound a été largement étudiée pour ses applications dans divers domaines :

Comparaison Avec Des Composés Similaires

La Sarafloxacine fait partie de la classe des antibiotiques fluoroquinolones, qui comprend d’autres composés tels que la ciprofloxacine, l’enrofloxacine et la sparfloxacine.

Comparaison :

Ciprofloxacine : Comme la this compound, la ciprofloxacine inhibe la gyrase de l’ADN, mais elle est plus couramment utilisée en médecine humaine.

Enrofloxacine : Principalement utilisée en médecine vétérinaire, l’enrofloxacine présente un spectre d’activité similaire, mais elle est plus largement utilisée que la this compound.

Sparfloxacine : Comme la this compound, la sparfloxacine inhibe la gyrase de l’ADN et est utilisée pour traiter les infections respiratoires bactériennes.

Unicité : La this compound se distingue par son application spécifique en médecine vétérinaire et son utilisation potentielle comme agent d’imagerie diagnostique lorsqu’elle est marquée au technétium-99m .

Liste des composés similaires :

- Ciprofloxacine

- Enrofloxacine

- Sparfloxacine

- Norfloxacine

- Levofloxacine

Propriétés

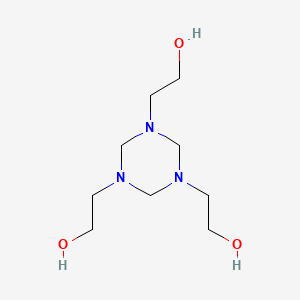

IUPAC Name |

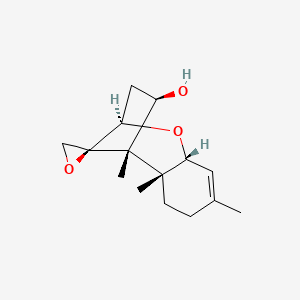

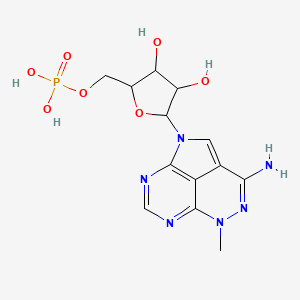

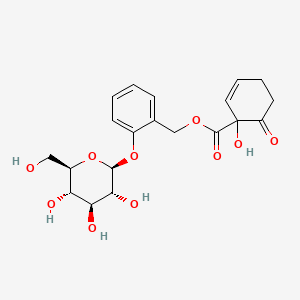

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHBWNFJWIASRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91296-87-6 (hydrochloride) | |

| Record name | Sarafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048494 | |

| Record name | Sarafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98105-99-8 | |

| Record name | Sarafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98105-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sarafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3WJ907XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SARAFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sarafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of sarafloxacin?

A1: Sarafloxacin, like other fluoroquinolones, inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. [, , , ]

Q2: How does resistance to sarafloxacin develop in bacteria?

A2: Resistance to sarafloxacin can arise from mutations in the genes encoding DNA gyrase and topoisomerase IV, reducing the drug's binding affinity. [, ]

Q3: Is there cross-resistance between sarafloxacin and other fluoroquinolones?

A3: Yes, cross-resistance can occur due to shared mechanisms of action and potential for similar resistance mutations. Continuous or excessive use of any fluoroquinolone can contribute to the development of resistance to others within this class. [, ]

Q4: What is the molecular formula and weight of sarafloxacin?

A4: While not explicitly mentioned in the provided abstracts, the molecular formula of sarafloxacin hydrochloride is C20H17F2N3O3·HCl, and its molecular weight is 421.8 g/mol.

Q5: Are there studies exploring the structure-activity relationship (SAR) of sarafloxacin?

A5: Yes, researchers have investigated the SAR of sarafloxacin and related fluoroquinolones. Three-dimensional computer modeling, molecular mechanical, and quantum mechanical methods have been employed to understand how structural modifications affect antibody binding and cross-reactivity with other quinolones. [, ]

Q6: Have there been any pharmacokinetic studies comparing sarafloxacin to other quinolones?

A8: Yes, a comparative study in Atlantic salmon evaluated the pharmacokinetics of sarafloxacin alongside oxolinic acid, flumequine, and enrofloxacin. The study found differences in bioavailability, elimination half-life, and maximum plasma concentration among the four quinolones. []

Q7: How stable is sarafloxacin under different storage conditions?

A9: A study revealed that sarafloxacin hydrochloride in a three-component suspension experienced crystal growth at 40°C, leading to formulation inhomogeneity and assay inconsistencies. This highlights the importance of appropriate storage temperatures to maintain drug stability. []

Q8: What strategies have been explored to improve the solubility and bioavailability of sarafloxacin?

A10: Researchers have successfully developed sarafloxacin hydrochloride β-cyclodextrin inclusion complexes to enhance its solubility and stability. This formulation demonstrated a significant increase in both properties compared to the raw material. []

Q9: Are there slow-release formulations of sarafloxacin available?

A11: Yes, researchers have developed slow-release sarafloxacin hydrochloride microcapsules. These microcapsules aim to provide a sustained release of the drug, improving its efficacy and potentially reducing the frequency of administration. []

Q10: What bacterial infections has sarafloxacin been tested against in vitro?

A12: In vitro studies demonstrate sarafloxacin's effectiveness against various bacterial species, including Escherichia coli, Salmonella pullorum, Pasteurella multocida, Streptococcus equisilis, and different strains of Vibrio spp. and Aeromonas hydrophila. [, , , , , , ]

Q11: Has the efficacy of sarafloxacin been evaluated in animal models of infection?

A13: Several studies demonstrate the in vivo efficacy of sarafloxacin in treating bacterial infections in various animal models. For instance, it has shown efficacy against Edwardsiella ictaluri infection in channel catfish, experimentally induced Streptococcosis suum and Colibacillosis in pigs, and experimentally induced salmonellosis in chicks. [, , , ]

Q12: What is the acute toxicity profile of sarafloxacin in animal studies?

A15: Studies in mice indicate that sarafloxacin hydrochloride exhibits low acute toxicity, with an oral LD50 above 5000 mg/kg body weight. []

Q13: Have any mutagenicity or teratogenicity studies been conducted on sarafloxacin?

A16: Yes, studies in rats and mice found no evidence of mutagenicity or significant teratogenic effects at therapeutically relevant doses of sarafloxacin. []

Q14: Have any immunoassays been developed for sarafloxacin detection?

A18: Yes, both enzyme-linked immunosorbent assays (ELISAs) and fluorescence polarization immunoassays (FPIAs) have been developed for sensitive and specific detection of sarafloxacin. These methods offer advantages like high throughput and potential for on-site analysis. [, , ]

Q15: Are there established quality control measures for sarafloxacin production and use?

A19: While specific quality control measures are not detailed in the abstracts, regulatory bodies like the Food and Drug Administration (FDA) in the United States and the European Medicines Agency (EMA) provide guidelines for the manufacturing and quality control of veterinary drugs, including sarafloxacin. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.